An In-depth Technical Guide to 2-Chloro-6-fluorotoluene (CAS 443-83-4)
An In-depth Technical Guide to 2-Chloro-6-fluorotoluene (CAS 443-83-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluorotoluene, with the CAS registry number 443-83-4, is a halogenated aromatic organic compound. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to a methyl group, makes it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, key applications, detailed experimental protocols for its use, and essential safety information. The strategic placement of its functional groups allows for selective transformations, rendering it a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 2-Chloro-6-fluorotoluene are well-documented, providing a foundation for its application in various synthetic procedures. While detailed spectroscopic data is proprietary to chemical suppliers, the types of available spectra are listed below.
Table 1: Physicochemical Properties of 2-Chloro-6-fluorotoluene
| Property | Value | Reference(s) |
| CAS Number | 443-83-4 | [1][2] |
| Molecular Formula | C₇H₆ClF | [1][2] |
| Molecular Weight | 144.57 g/mol | [1][2] |
| Appearance | Colorless to light yellow, clear liquid | [3][4] |
| Density | 1.191 g/mL at 25 °C | [1] |
| Boiling Point | 154-156 °C | [1][5] |
| Flash Point | 46 °C (115 °F) | [2][5] |
| Refractive Index (n20/D) | 1.504 | [1] |
| Purity | >98.0% (GC) | [3][4] |
Table 2: Spectroscopic Data Availability
| Spectrum Type | Availability | Reference(s) |
| ¹H NMR | Data available from suppliers and spectral databases. | [6][7] |
| ¹³C NMR | Data available from suppliers and spectral databases. | [7] |
| Infrared (IR) | Data available from suppliers and spectral databases. | [8] |
| Mass Spectrometry (MS) | Data available from suppliers and spectral databases. | [7] |
Applications and Synthetic Utility
2-Chloro-6-fluorotoluene serves as a critical starting material for a range of valuable chemical entities. Its primary utility lies in its role as a precursor to more complex molecules with applications in drug discovery and crop protection.
Key applications include:
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Pharmaceutical Synthesis: It is a foundational component in the synthesis of certain antibiotics.[9]
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Agrochemical Development: The compound is used to produce high-efficiency, low-toxicity fungicides, pesticides, and plant growth regulators.[9]
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Intermediate for Aldehydes: A major application is the oxidation of the methyl group to form 2-chloro-6-fluorobenzaldehyde, a versatile intermediate in its own right, used in the production of antiseptics like dicloxacillin and flucloxacillin.[5]
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Specialty Chemicals: Its reactive nature allows for its use in the synthesis of various specialty chemicals, including 4-chloro-1H-indazole.[5]
Caption: Synthetic utility of 2-Chloro-6-fluorotoluene.
Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde
The following protocol details the synthesis of 2-chloro-6-fluorobenzaldehyde via photochlorination of 2-Chloro-6-fluorotoluene followed by catalytic hydrolysis. This method is adapted from established industrial synthesis patents.
Step 1: Photochlorination
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Apparatus Setup: Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. A tail gas absorption apparatus for chlorine is essential.
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Charging the Reactor: Charge the flask with 250 g of 2-Chloro-6-fluorotoluene. Optionally, 0.5 mL of phosphorus trichloride (PCl₃) can be added to improve product quality.
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Reaction Conditions: Position a metal halide lamp to irradiate the flask. Heat the reaction mixture to 150-180 °C with continuous stirring.
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Chlorination: Begin bubbling chlorine gas through the reaction mixture.
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Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via gas chromatography (GC). The reaction should proceed until the GC analysis indicates that the content of the mono-chlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.
-
Purging: Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual unreacted chlorine.
Step 2: Catalytic Hydrolysis
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Catalyst Addition: To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).
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Water Addition: Maintain the reaction temperature at 150-180 °C. Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.
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Incubation: After the complete addition of water, maintain the temperature and continue stirring for an additional 4 hours.
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Monitoring: Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates into the desired aldehyde.
Step 3: Workup and Purification
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Cooling and Neutralization: Cool the reaction mixture to 80-100 °C. Slowly add an aqueous alkali solution (e.g., sodium carbonate) with stirring until the pH of the mixture is ≥ 8.
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Extraction: Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel. Allow the aqueous and organic layers to separate completely.
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Isolation: The organic layer, containing the crude 2-chloro-6-fluorobenzaldehyde, is separated.
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Purification: The crude product is purified by reduced pressure distillation or rectification to yield high-purity 2-chloro-6-fluorobenzaldehyde.
Caption: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Safety Information
2-Chloro-6-fluorotoluene is a flammable liquid and requires careful handling. It is also classified as an irritant. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
Table 3: GHS Hazard and Precautionary Statements
| Category | Information | Reference(s) |
| Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark) | [2][5] |
| Signal Word | Warning | [2][5] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P261: Avoid breathing vapor.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][5] |
Conclusion
2-Chloro-6-fluorotoluene (CAS 443-83-4) is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and reactivity make it a valuable tool for chemists in research and development. The provided experimental protocol for its conversion to 2-chloro-6-fluorobenzaldehyde highlights its practical utility in multi-step synthetic sequences. Proper handling and adherence to safety guidelines are essential when working with this compound.
References
- 1. 2-Chloro-6-fluorotoluene 97 443-83-4 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Chloro-6-fluorotoluene | CymitQuimica [cymitquimica.com]
- 4. 2-Chloro-6-fluorotoluene | 443-83-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 6. 443-83-4|2-Chloro-6-fluorotoluene|BLD Pharm [bldpharm.com]
- 7. 2-Chloro-6-fluorotoluene(443-83-4) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Chloro-6-fluorotoluene(443-83-4) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
